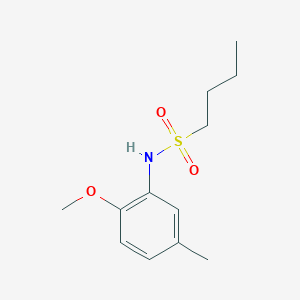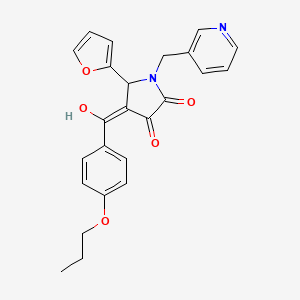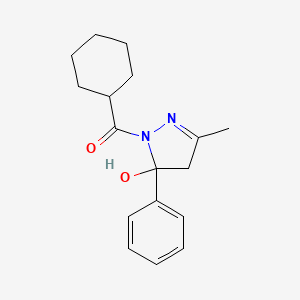
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide, commonly known as IQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. IQA is a member of the piperazine family of compounds and has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
科学的研究の応用
IQA has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the compound's anti-cancer properties. Studies have shown that IQA can inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, IQA has been shown to have anti-inflammatory and anti-viral properties, making it a potential candidate for the treatment of a variety of diseases.
作用機序
The mechanism of action of IQA is not fully understood, but studies have suggested that the compound may act by inhibiting the activity of enzymes involved in cell proliferation and survival. Additionally, IQA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that IQA can have a variety of biochemical and physiological effects. For example, IQA has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory compounds. Additionally, IQA has been shown to reduce the levels of reactive oxygen species, which can damage cells and contribute to the development of diseases such as cancer.
実験室実験の利点と制限
One of the major advantages of IQA is its versatility in scientific research. The compound has been shown to have a wide range of biological activities, making it a potential candidate for the treatment of a variety of diseases. Additionally, IQA is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of IQA research is the lack of information about its toxicity and potential side effects. Further studies are needed to determine the safety of IQA for use in humans.
将来の方向性
There are many potential future directions for IQA research. One area of interest is the development of IQA derivatives with improved biological activity and reduced toxicity. Additionally, studies are needed to determine the optimal dosages and administration methods for IQA in various disease models. Finally, further studies are needed to understand the mechanism of action of IQA and its potential interactions with other compounds.
Conclusion
In conclusion, IQA is a synthetic compound with a wide range of potential applications in scientific research. The compound has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for the treatment of a variety of diseases. While further research is needed to determine the safety and efficacy of IQA, the compound's versatility and potential make it an exciting area of research for the future.
合成法
The synthesis of IQA involves the reaction of 2-(1-isobutyl-3-oxo-2-piperazinyl)acetic acid with N-methyl-8-quinolinemethanamine. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide and requires the use of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is typically purified using column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry.
特性
IUPAC Name |
N-methyl-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]-N-(quinolin-8-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15(2)13-25-11-10-23-21(27)18(25)12-19(26)24(3)14-17-7-4-6-16-8-5-9-22-20(16)17/h4-9,15,18H,10-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNPGNQWMYEUHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1CC(=O)N(C)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{5-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-2-furyl}methanol](/img/structure/B5400344.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)

![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)

![N-[2-hydroxy-1-(hydroxymethyl)ethyl]-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B5400403.png)

![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)

![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
